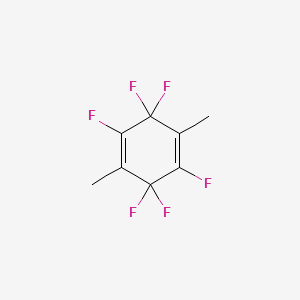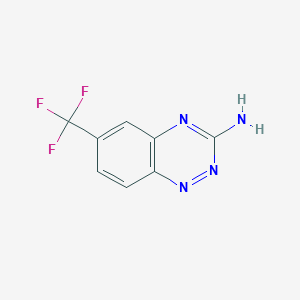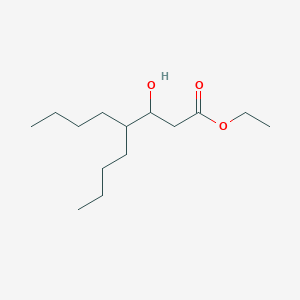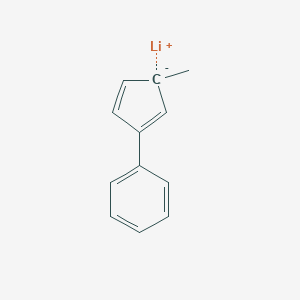
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is a fluorinated organic compound with the molecular formula C8H6F6 . This compound is characterized by its unique structure, which includes six fluorine atoms and two methyl groups attached to a cyclohexa-1,4-diene ring. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of 2,5-dimethylcyclohexa-1,4-diene using a fluorinating agent such as elemental fluorine (F2) or fluorine-containing reagents under controlled conditions. The reaction typically requires a solvent like hexafluoroisopropanol to facilitate the process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of double bonds in the cyclohexa-1,4-diene ring.
Substitution Reactions: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as or can be used in the presence of a catalyst.
Substitution Reactions: Reagents like (e.g., amines, alcohols) can be employed to replace fluorine atoms.
Major Products Formed:
Electrophilic Addition: Products include of the original compound.
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential use in biological assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene involves its interaction with molecular targets through its fluorinated and diene structure. The compound can participate in electrophilic and nucleophilic reactions , affecting various biochemical pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in chemical synthesis .
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar applications in chemical synthesis and as a solvent.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated compound used in organic synthesis.
Uniqueness: 1,3,3,4,6,6-Hexafluoro-2,5-dimethylcyclohexa-1,4-diene is unique due to its diene structure combined with multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
CAS No. |
60903-77-7 |
|---|---|
Molecular Formula |
C8H6F6 |
Molecular Weight |
216.12 g/mol |
IUPAC Name |
1,3,3,4,6,6-hexafluoro-2,5-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H6F6/c1-3-5(9)8(13,14)4(2)6(10)7(3,11)12/h1-2H3 |
InChI Key |
VZEVJKBXYWEBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1(F)F)F)C)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)

![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)





![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)

![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
